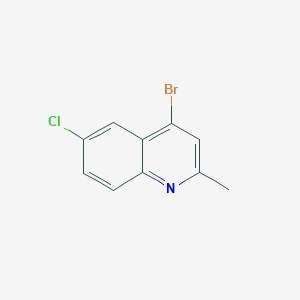

4-Bromo-6-chloro-2-methylquinoline

Vue d'ensemble

Description

4-Bromo-6-chloro-2-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Bromo-6-chloro-2-methylquinoline, often involves reductive elimination followed by dehydrative cyclo-condensation . The NMR spectrum of these compounds typically reveals the presence of methylene carbons and carboxyl carbon, along with quinoline and benzene ring carbon signals .Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloro-2-methylquinoline consists of a quinoline core with bromine, chlorine, and methyl substituents . The average mass of the molecule is 256.526 Da .Physical And Chemical Properties Analysis

4-Bromo-6-chloro-2-methylquinoline is a solid compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 321.9±37.0 °C at 760 mmHg, and a flash point of 148.5±26.5 °C . The compound has a molar refractivity of 59.6±0.3 cm3 and a molar volume of 161.2±3.0 cm3 .Applications De Recherche Scientifique

Pharmaceutical Research

4-Bromo-6-chloro-2-methylquinoline is a valuable scaffold in pharmaceutical research. Its structure is conducive to the synthesis of compounds with potential therapeutic effects. It’s often used in the development of new drugs due to its ability to interact with various biological targets .

Organic Synthesis

This compound serves as an intermediate in organic synthesis. It can undergo various chemical reactions to produce a wide range of derivatives, which can be further utilized in the synthesis of complex organic molecules .

Material Science

In material science, 4-Bromo-6-chloro-2-methylquinoline can be used to create novel materials with specific properties. Its incorporation into polymers or coatings can impart characteristics like increased durability or chemical resistance .

Analytical Chemistry

Due to its distinct chemical properties, this compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods .

Biological Studies

Researchers use 4-Bromo-6-chloro-2-methylquinoline in biological studies to understand its interaction with biological systems, which can lead to insights into cellular processes or the development of diagnostic tools .

Environmental Science

In environmental science, the compound’s reactivity can be harnessed to detect or neutralize pollutants. It may also serve as a model compound for studying environmental degradation processes .

Catalysis

4-Bromo-6-chloro-2-methylquinoline can act as a ligand in catalysis, facilitating various chemical reactions. Its role in catalytic systems can help improve reaction efficiency and selectivity .

Chemical Education

Lastly, it can be used in chemical education as a teaching tool to demonstrate various chemical reactions and synthesis techniques to students .

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-6-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPLJTKDWGUNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653699 | |

| Record name | 4-Bromo-6-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-2-methylquinoline | |

CAS RN |

1070879-50-3 | |

| Record name | 4-Bromo-6-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)

![2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B1438995.png)